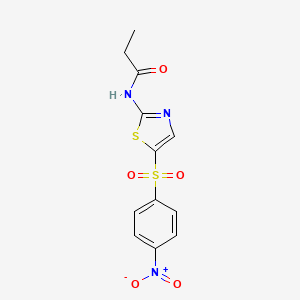

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide

Description

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S2/c1-2-10(16)14-12-13-7-11(21-12)22(19,20)9-5-3-8(4-6-9)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVJGYKHNPEHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea, followed by the introduction of the nitrophenyl and sulfonyl groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the thiazole ring with propionyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of various biological processes, including enzyme inhibition and receptor activation, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Amide Variations

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural analogy to .

Physicochemical Properties

- Solubility : The 4-nitrophenylsulfonyl group reduces aqueous solubility but enhances membrane permeability.

- Thermal Stability : Melting points for similar thiazole derivatives range from 150–250°C (e.g., compounds), suggesting moderate thermal stability .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique combination of functional groups that may confer distinct interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C14H15N3O5S2

- CAS Number: 302548-36-3

This compound features a thiazole ring, a nitrophenyl group, and a propionamide moiety, which together suggest potential for diverse biological activity.

While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized to interact with various biochemical pathways similar to other thiazole derivatives. These pathways may include:

- Antimicrobial Activity: Thiazole derivatives are known to exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

- Anticancer Potential: The compound may induce apoptosis in cancer cells or inhibit tumor growth by interfering with signaling pathways critical for cell proliferation.

1. Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively target resistant strains of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| Thiazole Derivative A | Effective against MRSA | |

| Thiazole Derivative B | Broad-spectrum antifungal |

2. Anticancer Activity

Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain thiazoles exhibited potent activity, suggesting that this compound could be developed as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In another investigation, the cytotoxicity of thiazole derivatives was assessed against multiple cancer cell lines. The findings revealed that compounds with similar structures to this compound displayed significant anticancer activity, particularly in inhibiting cell proliferation and inducing apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propionamide?

Methodological Answer: The compound can be synthesized via a two-step process:

Thiazole Core Formation : Cyclize p-nitroacetophenone with thiourea in ethanol using iodine as a catalyst and pyridine as a base, yielding 4-(4′-nitrophenyl)thiazol-2-amine (94% yield) .

Sulfonylation and Propionamide Functionalization : React the thiazol-2-amine intermediate with a propionyl chloride derivative under nucleophilic acyl substitution conditions. Optimize reaction efficiency using polar aprotic solvents (e.g., DMF) and coupling agents like HATU or EDCI .

Q. What analytical techniques are critical for validating the compound’s structural identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., sulfonyl group at C5 of thiazole, propionamide at C2) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z for : 366.02) and detect impurities via fragmentation patterns .

- HPLC-PDA : Quantify purity (>95%) and monitor residual solvents (e.g., THF, DMF) using reverse-phase chromatography .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s kinase inhibitory activity?

Methodological Answer:

- Analog Synthesis : Modify the sulfonyl group (e.g., replace 4-nitrophenyl with 4-fluorophenyl or morpholine derivatives) and assess changes in CDK7 inhibition using kinase profiling assays (IC values) .

- Crystallography : Co-crystallize the compound with CDK7 to identify key binding interactions (e.g., hydrogen bonding with sulfonyl oxygen, hydrophobic contacts with thiazole) .

- Computational Docking : Compare binding affinities of analogs using molecular dynamics simulations (e.g., Schrödinger Suite) to prioritize synthetic targets .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy in cancer models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability to address poor absorption or rapid metabolism .

- Tumor Xenograft Studies : Compare dose-response curves in murine models (e.g., HCT-116 colon cancer) with in vitro IC data. Adjust formulations (e.g., PEGylation) to enhance solubility .

- Biomarker Analysis : Quantify target engagement in tumors via Western blot (e.g., phospho-RNAPII levels as a CDK7 activity marker) .

Q. How can researchers address synthetic impurities in API batches during scale-up?

Methodological Answer:

- Related Substance Synthesis : Prepare known impurities (e.g., des-nitro or over-sulfonylated derivatives) as reference standards .

- HPLC-MS/MS Quantification : Develop a gradient method (e.g., C18 column, 0.1% formic acid/ACN mobile phase) to detect impurities at ≤0.1% levels .

- Reaction Optimization : Use design of experiments (DoE) to minimize byproducts (e.g., control sulfonylation temperature at 0–5°C) .

Q. What computational approaches predict metabolic stability of the compound?

Methodological Answer:

- In Silico Metabolism Prediction : Use software like MetaSite to identify vulnerable sites (e.g., sulfonyl group hydrolysis, thiazole oxidation) .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance solubility and control release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.